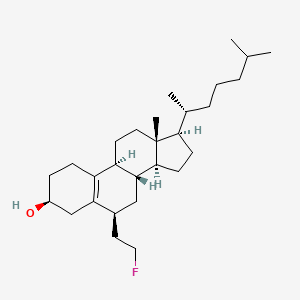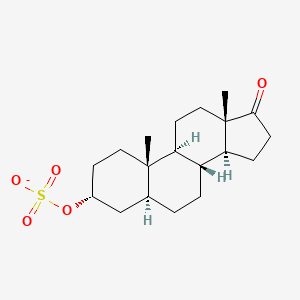
Cefamandole(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefamandole(1-) is a cephalosporin carboxylate anion having (R)-mandelamido and N-methylthiotetrazole side-groups. It is a conjugate base of a cefamandole.
Scientific Research Applications
Chemistry and Microbiology of Cefamandole
Cefamandole, a cephalosporin antibiotic, showcases its scientific significance through its chemistry and microbiological potency. Originating from cephalosporin C conversion to 7-aminocephalosporanic acid (7-ACA), cefamandole's synthesis and antibiotic properties were explored. Notably, it demonstrates comparable potency against gram-positive organisms to other cephalosporins like cephalothin and cefazolin, with superior effectiveness against gram-negative bacteria. Its ability to inhibit traditionally resistant strains like Enterobacter and indole-positive Proteus marks a significant advancement in antibiotic therapy. Cefamandole nafate's selection for clinical use underscores its pharmaceutical viability (Kaiser, Gorman, & Webber, 1978).
Comparative Analysis with Other Cephalosporins
Research has not only confirmed cefamandole's potent antibacterial activity but also compared it with other cephalosporins like cefonicid, highlighting similarities and differences in efficacy against various bacterial strains. For instance, cefonicid shares cefamandole's enhanced effectiveness against several Enterobacteriaceae and its activity against Haemophilus influenzae. Such comparative analyses extend our understanding of cephalosporins' therapeutic range and inform clinical decisions regarding antibiotic selection for specific bacterial infections (Saltiel & Brogden, 1986; Dudley, Quintiliani, & Nightingale, 1984).
Cefamandole's Role in Antibiotic Prophylaxis
Cefamandole's broad spectrum of activity makes it a preferred choice in the antibiotic prophylaxis of open fractures, showcasing its significance in preventing infections in orthopaedic trauma. The selection of cefamandole for managing Type 1 or Type 2 fractures, based on its antistaphylococcal activity, illustrates the targeted application of antibiotics in surgical settings to mitigate the risk of infection (Antrum & Solomkin, 1987).
properties
Molecular Formula |
C18H17N6O5S2- |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C18H18N6O5S2/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29)/p-1/t11-,13-,16-/m1/s1 |
InChI Key |
OLVCFLKTBJRLHI-AXAPSJFSSA-M |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)[O-] |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



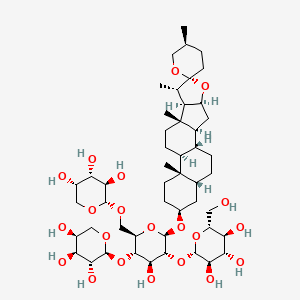
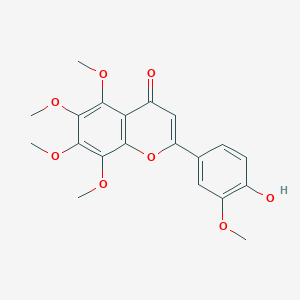

![(1R,4S,6S,9E,13R,14R)-13-hydroxy-4,9,13-trimethyl-17-methylidene-5,15-dioxatricyclo[12.3.1.04,6]octadec-9-en-16-one](/img/structure/B1259718.png)
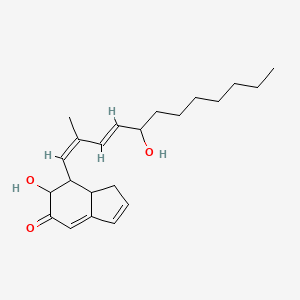
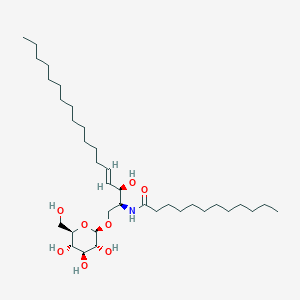
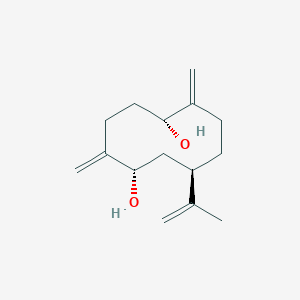


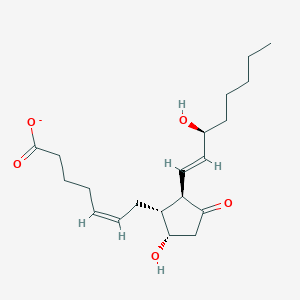
![9-Ethyl-4,6,9,10,11-pentahydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl]oxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1259731.png)
![(8R,9S,10S,13R,14S,17R)-17-[(2R)-6,7-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B1259733.png)
